molecular formula C18H13N3OS B15214306 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 90074-17-2

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15214306
CAS No.: 90074-17-2
M. Wt: 319.4 g/mol
InChI Key: WZUHWLKTGCXSKX-UHFFFAOYSA-N
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Description

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It features a hybrid structure combining a quinoline core with a 1,3,4-oxadiazole-2-thione ring, two privileged scaffolds known for their diverse biological activities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. In neurological research, this compound and its structural analogs have demonstrated potent inhibitory activity against key enzymes implicated in Alzheimer's disease pathology. Studies on highly similar quinoline-oxadiazole hybrids have shown sub-micromolar to nanomolar potency in inhibiting acetylcholinesterase (AChE) and the isoforms monoamine oxidase A and B (MAO-A and MAO-B) . This multi-target inhibitory profile suggests potential for further investigation as a therapeutic strategy for neurodegenerative conditions. In oncology research, the quinoline-oxadiazole scaffold has shown promising anti-proliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The mechanism of action for these hybrids often involves the inhibition of critical kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a pivotal role in uncontrolled cell proliferation and survival in many cancers . Researchers are exploring these compounds as potential lead candidates for targeted cancer therapy. Beyond these primary areas, the 1,3,4-oxadiazole core is recognized for a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities, making it a versatile scaffold in chemical biology and pre-clinical research . This product is supplied for laboratory research use and must not be used for any other purposes. Researchers should consult the relevant safety data sheets and handle the material appropriately.

Properties

CAS No.

90074-17-2

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

5-(6-methyl-2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C18H13N3OS/c1-11-7-8-15-13(9-11)14(17-20-21-18(23)22-17)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,23)

InChI Key

WZUHWLKTGCXSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=NNC(=S)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of 5-(6-methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione hinges on constructing the quinoline and oxadiazole rings sequentially. Retrosynthetically, the molecule dissects into two primary fragments:

  • 6-Methyl-2-phenylquinoline-4-carboxylic acid : Serves as the precursor for the quinoline core.
  • 1,3,4-Oxadiazole-2-thione : Formed via cyclization of a thiosemicarbazide intermediate.

Key intermediates include methyl 6-methyl-2-phenylquinoline-4-carboxylate (ester derivative) and 6-methyl-2-phenylquinoline-4-carbohydrazide (hydrazide derivative), which undergo further functionalization to yield the target compound.

Synthetic Pathways

Route 1: Cyclization of Thiosemicarbazide Intermediates

This method involves a three-step sequence:

Step 1: Esterification of 6-Methyl-2-phenylquinoline-4-carboxylic Acid

The carboxylic acid is refluxed in methanol with concentrated sulfuric acid as a catalyst to yield methyl 6-methyl-2-phenylquinoline-4-carboxylate.
$$
\text{6-Methyl-2-phenylquinoline-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl ester} + \text{H}2\text{O}
$$

Step 2: Hydrazinolysis to Form Hydrazide

The methyl ester reacts with hydrazine hydrate in methanol under reflux to produce 6-methyl-2-phenylquinoline-4-carbohydrazide.
$$
\text{Methyl ester} + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \xrightarrow{\text{MeOH, reflux}} \text{Hydrazide} + \text{CH}3\text{OH}
$$

Step 3: Cyclization with Carbon Disulfide

The hydrazide is treated with carbon disulfide (CS$$2$$) in ethanolic potassium hydroxide, followed by acidification with hydrochloric acid to afford the oxadiazole-thione ring.
$$
\text{Hydrazide} + \text{CS}
2 \xrightarrow{\text{KOH, EtOH}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{this compound}
$$

Yield : 72–85% (over three steps).

Route 2: Direct Cyclization Using Phosphorus Oxychloride

An alternative one-pot method employs phosphorus oxychloride (POCl$$_3$$) as both a cyclizing agent and solvent:

  • Reaction Setup : 6-Methyl-2-phenylquinoline-4-carbohydrazide is mixed with thiourea and POCl$$_3$$.
  • Cyclization : The mixture is heated at 80–90°C for 6–8 hours, yielding the oxadiazole-thione after neutralization with sodium bicarbonate.
    $$
    \text{Hydrazide} + \text{Thiourea} \xrightarrow{\text{POCl}3, \Delta} \text{Target Compound} + \text{NH}3 + \text{HCl}
    $$

Advantages : Shorter reaction time (6 hours vs. 12–24 hours in Route 1).
Yield : 68–75%.

Route 3: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Hydrazide Preparation : As in Route 1.
  • Cyclization : The hydrazide is irradiated with CS$$_2$$ and KOH in ethanol at 120°C for 20 minutes.

Yield : 88–92%.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Ethanolic KOH : Preferred for cyclization due to high solubility of CS$$_2$$ and mild conditions.
  • Acetone/K$$2$$CO$$3$$ : Alternative for S-alkylation reactions when modifying the thione group.

Acidification Conditions

  • HCl vs. H$$2$$SO$$4$$ : Hydrochloric acid provides better protonation of the oxadiazole-thione, minimizing side products.

Tautomerism Considerations

The thione (C=S) form predominates in solid and solution states, confirmed by IR spectroscopy (C=S stretch at 1,238 cm$$^{-1}$$).

Characterization Data

Spectroscopic Feature Observations
IR (KBr, cm$$^{-1}$$) 3,155 (N-H), 1,238 (C=S), 1,610 (C=N), 1,490 (C=C aromatic)
$$^1$$H NMR (400 MHz, DMSO) δ 2.45 (s, 3H, CH$$_3$$), 7.32–8.51 (m, 9H, aromatic), 13.12 (s, 1H, NH)
$$^{13}$$C NMR (100 MHz, DMSO) δ 21.5 (CH$$_3$$), 118.4–154.2 (aromatic and heterocyclic carbons), 179.8 (C=S)

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Reaction Time 12–24 hrs 6–8 hrs 20 mins
Yield 72–85% 68–75% 88–92%
Equipment Standard Standard Microwave
Scalability High Moderate Limited

Challenges and Solutions

  • Poor Solubility of Intermediates :
    • Solution : Use polar aprotic solvents (DMF, DMSO) during cyclization.
  • Byproduct Formation in POCl$$_3$$ Route :
    • Solution : Precise temperature control (80–90°C) and slow addition of thiourea.

Applications and Derivatives

The compound serves as a precursor for anticancer and antimicrobial agents. For example, S-alkylation with bromoalkyl phthalimides yields hybrids with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(6-methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione can be inferred through comparisons with structurally related 1,3,4-oxadiazole-2(3H)-thione derivatives. Key analogs, their substituents, and activities are summarized below:

Table 1: Comparative Analysis of 1,3,4-Oxadiazole-2(3H)-thione Derivatives

Compound & Substituents Biological Activity Potency (IC₅₀/MIC) Key Findings Reference
5-(Quinolin-2-yl) (II) Anticancer (HepG2, MCF-7, SGC-7901) 2.5–27× more potent than 5-FU Broad-spectrum antitumor activity; telomerase inhibition (IC₅₀: 0.8–0.9 µM).
5-(3,4-Dimethoxyphenyl)-N-Mannich bases (5c, 5d) Antimicrobial (Gram-positive/-negative bacteria) MIC: 0.5–8 µg/mL Piperazinomethyl derivatives showed broad-spectrum antibacterial activity.
Phenylpiperazine-substituted (III) Anticancer (HepG2) 2.3× more potent than 5-FU Strong FAK inhibition (IC₅₀: 0.78 µM); validated via molecular docking.
5-(Pyridine-4-yl) Antimycobacterial Moderate activity (64 µg/mL) Synergistic effects with benzo[d]thiazole via Mannich base functionalization.
t-Butyldimethylsilyloxy-substituted (1) NPP1 enzyme inhibition IC₅₀: 368 µM Non-competitive inhibition with low toxicity in neutrophil assays.
5-(2-Naphthyloxymethyl) Antifungal (C. krusei) MIC: 32 µg/mL Enhanced activity due to naphthyl group improving membrane penetration.

Key Structural and Functional Insights

Quinoline vs. Aromatic Substitutions: The quinolin-2-yl derivative (II) exhibited superior anticancer activity compared to phenyl- or pyridyl-substituted analogs, likely due to enhanced intercalation with DNA or enzyme active sites . The target compound’s 6-methyl-2-phenylquinolin-4-yl group may further optimize steric and electronic interactions for target binding.

Mannich Base Functionalization: N-Mannich bases (e.g., piperazinomethyl derivatives) significantly improved antimicrobial activity, with MICs as low as 0.5 µg/mL against Gram-negative bacteria . This suggests that aminomethylation of the oxadiazole-thione core enhances membrane permeability or target affinity.

Enzyme Inhibition Mechanisms: Derivatives like the phenylpiperazine-substituted compound (III) inhibited focal adhesion kinase (FAK) at nanomolar concentrations, highlighting the role of bulky aromatic groups in enzyme active-site binding .

Substituent Effects on Toxicity :

  • Compounds with t-butyldimethylsilyloxy groups showed low cytotoxicity in neutrophil assays despite strong enzyme inhibition, indicating that hydrophobic substituents may reduce off-target effects .

Contradictions and Limitations

  • Anticancer vs. Antimicrobial Activity: While quinoline derivatives excel in anticancer applications (e.g., telomerase inhibition), piperazinomethyl analogs dominate in antimicrobial activity. This suggests a trade-off between target specificity and substituent design.
  • Lack of Direct Data: The absence of explicit data on the target compound necessitates extrapolation from analogs. For instance, its 6-methyl-2-phenylquinolin-4-yl group may improve pharmacokinetics but could also increase metabolic instability compared to simpler aryl groups.

Biological Activity

The compound 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from 2-chloro-6-methylphenol. The process often includes the formation of an oxadiazole ring through condensation reactions involving thiosemicarbazides and various electrophiles. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Enzyme Inhibition

Research has demonstrated that derivatives of oxadiazoles exhibit significant enzyme inhibitory activities. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit enzymes such as acetylcholinesterase and lipoxygenase. The biological activity is often linked to structural modifications in the oxadiazole ring .

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase70%10
Butyrylcholinesterase65%10
Lipoxygenase75%10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses a broad spectrum of activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

Case Studies

  • Study on Enzyme Inhibition : A recent study synthesized several derivatives of oxadiazoles and assessed their enzyme inhibition capabilities. The results indicated that modifications in the side chains significantly affected their inhibitory potency against acetylcholinesterase and lipoxygenase .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of various oxadiazole derivatives. The study concluded that certain structural features enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

The biological activity of This compound is believed to stem from its ability to interact with specific enzyme active sites. The presence of electron-withdrawing groups in the oxadiazole structure enhances its reactivity towards nucleophiles at enzyme active sites, leading to effective inhibition.

Q & A

Basic: What are the optimized synthetic routes for 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione?

Methodological Answer:
The synthesis of oxadiazole-thione derivatives typically involves cyclization of thiosemicarbazides or reaction of hydrazides with CS₂ under basic conditions. For analogous compounds (e.g., 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thione), refluxing 2-hydroxybenzohydrazide with KOH and CS₂ in ethanol for 8 hours yields the oxadiazole-thione core . Optimization includes:

  • Temperature control : Prolonged reflux (8–12 hours) ensures complete cyclization.
  • Purification : Recrystallization from methanol or ethanol improves purity .
  • Substituent introduction : The quinoline moiety can be introduced via Suzuki coupling or nucleophilic substitution at the 4-position of the oxadiazole ring, followed by methylation at the 6-position .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) confirm substituents. The thione proton (SH) appears as a broad singlet at δ ~10.0 ppm in DMSO-d₆ .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for a related thiazole-thione) validate the molecular weight .
  • Elemental analysis : Matching calculated and observed C, H, N, S percentages confirms purity (e.g., ±0.3% deviation) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMSO, DMF): High solubility due to thione and aromatic groups.
    • Aqueous buffers (pH 7.4): Limited solubility; use co-solvents (e.g., 10% DMSO) for biological assays .
  • Stability :
    • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thione group to disulfides .
    • Monitor degradation via HPLC (e.g., Agilent 6120 MS) with a C18 column and acetonitrile/water gradient .

Advanced: How does tautomerism (thione-thiol) impact reactivity and bioactivity?

Methodological Answer:
Thione-thiol tautomerism is critical for coordinating metal ions or interacting with biological targets. To study:

  • Spectroscopic titration : Monitor UV-Vis shifts (e.g., λmax ~270 nm for thione → ~320 nm for thiol) in varying pH .
  • DFT calculations : Compare energy minima of tautomers (e.g., thione form is typically more stable by ~5–10 kcal/mol) .
  • Bioactivity correlation : Thiol forms may exhibit higher antimicrobial activity due to enhanced nucleophilicity .

Advanced: How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. no activity)?

Methodological Answer:
Discrepancies arise from:

  • Assay conditions : Varying inoculum sizes (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation times (24 vs. 48 hours) .
  • Substituent effects : Methyl groups at the 6-position (quinoline) enhance lipophilicity and membrane penetration, while phenyl groups at the 2-position may sterically hinder target binding .
  • Solution state : Aggregation in aqueous media reduces effective concentration; use dynamic light scattering (DLS) to confirm colloidal stability .

Advanced: What strategies optimize yield in S-alkylation reactions?

Methodological Answer:
S-alkylation of the thione group (e.g., with alkyl halides) requires:

  • Base selection : NaOH in ethanol (0.1 M) deprotonates the thione, enhancing nucleophilicity .
  • Temperature : 50–60°C minimizes side reactions (e.g., oxidation).
  • Workup : Extract unreacted alkyl halides with hexane; purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications :
    • Replace the quinoline moiety with pyridine (less lipophilic) or naphthyridine (more planar) to assess π-π stacking effects .
  • Substituent variation :
    • Introduce electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) to modulate redox activity .
  • Biological testing :
    • Use standardized MIC assays (CLSI guidelines) against S. aureus and E. coli to compare derivatives .

Advanced: What computational methods predict electronic properties relevant to photodynamic therapy?

Methodological Answer:

  • TD-DFT calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to identify charge-transfer transitions (e.g., quinoline → oxadiazole) .
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic regions to guide derivatization for ROS generation .
  • Solvent effects : Include PCM models for water/DMSO to refine excitation energy predictions .

Advanced: How to analyze reaction mechanisms with polyfunctional electrophiles (e.g., hydrazine)?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via ¹H NMR (e.g., disappearance of thione proton at δ 10.0 ppm) .
  • Intermediate trapping : Use ESI-MS to detect adducts (e.g., [M+HN₂H₃]⁺ for hydrazine reactions) .
  • Theoretical modeling : Calculate activation energies (e.g., Gaussian 09) for nucleophilic attack pathways .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., methanol, acetone) and use slow evaporation at 4°C .
  • Disorder mitigation : Methyl and phenyl groups often cause rotational disorder; collect data at low temperature (100 K) .
  • Data refinement : Apply SHELXL with restraints for flexible substituents .

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